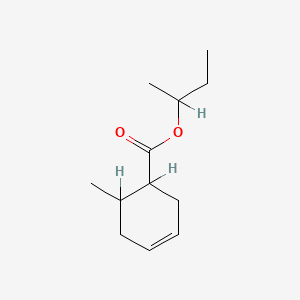
1,3-Dinitropyrene
Vue d'ensemble
Description
1,3-Dinitropyrene (1,3-DNP) is a polycyclic aromatic hydrocarbon (PAH) compound that is produced by the incomplete combustion of organic materials. It is a colorless, odorless, crystalline solid that is insoluble in water and has the molecular formula C14H8N2. 1,3-DNP is one of the most abundant PAHs in the environment, and it has been identified as a potential environmental pollutant and health hazard due to its carcinogenic and mutagenic properties.
Applications De Recherche Scientifique
Propriétés optiques et électriques non linéaires
Une étude computationnelle a été menée pour explorer les propriétés optoélectroniques du 1,3-Dinitropyrene . L'étude a utilisé la théorie de la fonctionnelle de la densité pour déterminer le potentiel électrostatique moléculaire et la surface de Van der Waals, les orbitales moléculaires frontières et les surfaces des orbitales moléculaires . L'hyperpolarisabilité du premier ordre calculée du this compound est 26 fois plus élevée que celle de l'urée, montrant ses réponses extrêmement élevées non linéaires optiquement actives .
Diodes électroluminescentes organiques (OLED)
La plus petite énergie de réorganisation pour le transport des trous du this compound valide son application en tant que couche de transport des trous dans les diodes électroluminescentes organiques .
Photonique et télécommunications
Les matériaux optiques non linéaires (NLO) comme le this compound ont des applications en photonique et en télécommunications .
Mélange de fréquences
Le this compound, étant un matériau optique non linéaire, peut être utilisé dans le mélange de fréquences .
Calcul optique
La rapidité de réponse des matériaux organiques comme le this compound conduit à une activité NLO élevée des matériaux, ce qui le rend adapté au calcul optique .
Commutateurs moléculaires
La présence de transfert de charge intramoléculaire (ICT) explique la forte réactivité de la molécule qui est considérée comme la base de la prédiction de la non-linéarité optique des matériaux . Cela fait du this compound un candidat potentiel pour les commutateurs moléculaires .
Études de cancérogénicité
Le this compound a été utilisé dans des études de cancérogénicité chez des rates femelles nouveau-nées .
Modification du test Umu
Le this compound a été utilisé dans la modification du test umu (ISO 13829) pour évaluer le potentiel cytotoxique des toxines in vitro .
Orientations Futures
: Lakhera, S., Rana, M., Devlal, K., & Dhuliya, V. (2023). Computational study of non-linear optical and electrical properties of 1,3-dinitropyrene. Optical and Quantum Electronics, 55(11), 85. Link : Sigma-Aldrich. (2024). This compound. Link : Tanabe et al. (1986). This compound. Abstract. Europe PMC. Link
Mécanisme D'action
Target of Action
1,3-Dinitropyrene, a dark crystalline compound, is primarily associated with the combustion of highly aromatic fuels such as diesel . It is thought to be a carcinogen and its primary targets are DNA molecules . It binds to DNA in vitro, leading to DNA damage and mutation in cultured rodent and human cells .
Mode of Action
The interaction of this compound with its targets involves the formation of DNA adducts . This process is facilitated by the compound’s nitro groups, which can undergo reduction to form reactive species that covalently bind to DNA . This binding can cause DNA damage and induce mutations .
Biochemical Pathways
It is known that the compound can cause dna damage and mutation, which can disrupt normal cellular processes and lead to carcinogenesis .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is DNA damage and mutation in cells . This can disrupt normal cellular processes and lead to the development of cancer . In fact, the carcinogenicity of this compound has been studied in newborn female rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is sensitive to prolonged exposure to light . It is also associated with certain occupational settings, such as those involving the combustion of diesel fuel . Furthermore, it has been detected in emissions from kerosene heaters and gas burners , indicating that its presence and effects can be influenced by environmental conditions.
Analyse Biochimique
Biochemical Properties
1,3-Dinitropyrene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In human bronchial epithelial cells and mouse hepatoma cells, this compound increases the levels of reactive oxygen species, leading to oxidative damage to DNA . It also induces apoptosis and necrosis in certain cell types, affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can form DNA adducts and cause oxidative damage to cellular components . The compound also triggers an unfolded protein response, leading to endoplasmic reticulum stress and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can degrade under certain conditions, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound has been shown to cause persistent oxidative stress and DNA damage in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal toxicity, while at higher doses, it can induce significant toxic and adverse effects, including carcinogenicity . Threshold effects have been observed, with certain doses leading to a marked increase in mutagenic and carcinogenic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes nitroreduction and oxidation reactions, leading to the formation of reactive intermediates that can bind to DNA and proteins . These metabolic pathways are crucial for the compound’s mutagenic and carcinogenic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific tissues, leading to localized effects . Its distribution is influenced by its lipophilicity and interactions with cellular components .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, with nuclear localization being associated with DNA damage and mutagenesis . The compound’s localization is directed by specific targeting signals and post-translational modifications .
Propriétés
IUPAC Name |
1,3-dinitropyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)13-8-14(18(21)22)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNUVDBUEAQUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074975 | |
| Record name | 1,3-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75321-20-9 | |
| Record name | 1,3-Dinitropyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75321-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dinitropyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075321209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dinitropyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dinitropyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DINITROPYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D09D9L0924 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)

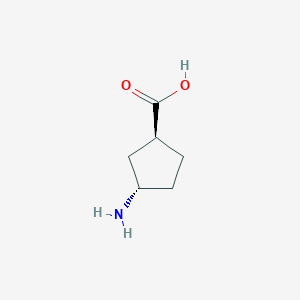
![4-[2-(2-Phenyl-4-imidazo[1,2-a]benzimidazolyl)ethyl]morpholine](/img/structure/B1214493.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)vinyl]pyridine](/img/structure/B1214494.png)
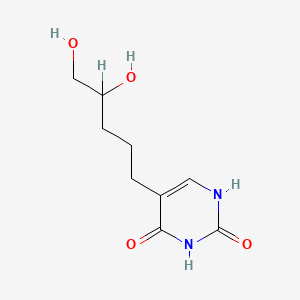

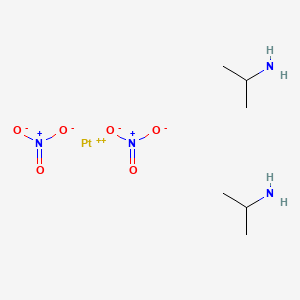
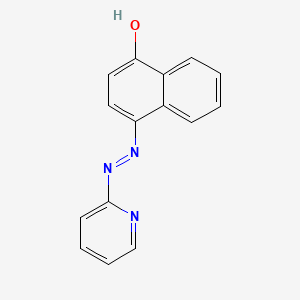

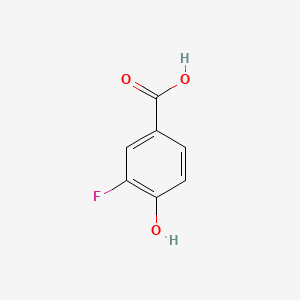
![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)
![3-[(3R,5R,8R,9S,10S,13R,17R)-14-hydroxy-3,10,13-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1214512.png)
